(2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxy group attached to the pyrrolidine ring, which imparts unique chemical properties. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with the pyrrolidine ring under suitable conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the chiral centers play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
- (2R,4S)-4-Hydroxyproline
- (2R,4S)-4-Methoxypyrrolidine-2-carboxylic acid
- (2R,4S)-4-(Phenylmethoxy)pyrrolidine-2-carboxylic acid
Comparison:
(2R,4S)-4-Hydroxyproline: Similar in structure but lacks the benzyloxy group, leading to different reactivity and biological activity.
(2R,4S)-4-Methoxypyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, resulting in variations in chemical properties and applications.
(2R,4S)-4-(Phenylmethoxy)pyrrolidine-2-carboxylic acid: Similar to (2R,4S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid but with a phenylmethoxy group, which may influence its reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R,4S)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11+/m0/s1 |
InChI Key |
RJFJRYVMVNICCP-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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